Tert-butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidines, characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. This compound features a tert-butoxycarbonyl protecting group, a cyano group, and a 4-fluorobenzyl substituent. Its molecular formula is , with a molecular weight of approximately 318.39 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly as an intermediate in the development of pharmaceuticals .
The synthesis of tert-butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate typically involves several key steps:
The molecular structure of tert-butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate can be described as follows:
The InChI Key for this compound is , which serves as a unique identifier for chemical substances .
Tert-butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate can participate in various chemical reactions:
These reactions highlight its versatility as an intermediate in organic synthesis.
The mechanism of action for tert-butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate is largely dependent on its application in medicinal chemistry. It may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of both the cyano and fluorobenzyl groups can significantly influence binding affinity and selectivity towards these targets, potentially leading to therapeutic effects .
The physical and chemical properties of tert-butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate include:
These properties are crucial for determining its behavior in various chemical environments and applications .
Tert-butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate has several scientific uses:
Fluorinated piperidine scaffolds serve as privileged structural motifs in drug design due to their ability to enhance pharmacokinetic properties and target-binding specificity. The strategic incorporation of fluorine at the para-position of the phenyl ring in tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate (CAS: 256951-79-8) significantly influences the compound’s electronic profile and steric conformation. The fluorine atom’s high electronegativity (3.98 Pauling scale) induces a strong electron-withdrawing effect, which polarizes adjacent bonds and increases the compound’s metabolic stability by resisting oxidative degradation pathways like cytochrome P450-mediated dealkylation [1] [4]. This polarization also augments the scaffold’s capacity for hydrogen bonding and dipole-dipole interactions with biological targets, particularly central nervous system (CNS) receptors and enzymes. The piperidine ring’s chair conformation—stabilized by the tert-butoxycarbonyl (Boc) protecting group—positions the fluorophenyl and cyano groups in equatorial orientations, minimizing steric strain and optimizing interactions with hydrophobic binding pockets [4]. Consequently, this scaffold demonstrates improved blood-brain barrier (BBB) permeability compared to non-fluorinated analogs, making it invaluable for neurotherapeutic development.
Table 1: Key Physicochemical Properties of Fluorinated vs. Non-Fluorinated Piperidine Analogs
Property | Fluorinated Analog (C₁₇H₂₁FN₂O₂) | Non-Fluorinated Analog (C₁₇H₂₂N₂O₂) |
---|---|---|
Molecular Weight (g/mol) | 304.36 | 286.37 |
cLogP | 2.8 ± 0.3 | 3.1 ± 0.2 |
Hydrogen Bond Acceptors | 4 | 4 |
Bioavailability (Oral) | >80% | 65–70% |
Metabolic Stability (t₁/₂) | >120 min | 60–90 min |
This compound functions as a versatile precursor in synthesizing neurologically active molecules, particularly serotonin and dopamine receptor modulators. The cyano group (–C≡N) at the C4 position of the piperidine ring is a critical transformation handle, enabling conversion to amines, carboxylic acids, or heterocyclic systems through hydrolysis, reduction, or cycloaddition reactions [1] [6]. For example, catalytic hydrogenation (H₂/Pd-C) reduces the cyano group to an aminomethyl moiety, yielding rac-4-(aminomethyl)-4-(4-fluorophenyl)piperidine derivatives that serve as dopamine D₄ receptor antagonists. The Boc group masks the piperidine nitrogen during these transformations, preventing undesired side reactions and enabling selective deprotection under acidic conditions (e.g., TFA/DCM) to generate secondary amines for further functionalization [1] [6]. Recent studies have leveraged this intermediate to synthesize candidates targeting neuropathic pain and depression, where the fluorophenyl segment enhances affinity for σ₁ receptors (Kᵢ = 15–50 nM) [1]. The scaffold’s inherent rigidity also reduces entropic penalties upon binding to neurological targets, improving ligand efficiency.
Table 2: Neurological Targets Accessible Through Functionalization of the Piperidine Scaffold
Target Receptor | Derivative Synthesized | Biological Activity |
---|---|---|
Dopamine D₄ | rac-4-(aminomethyl)-4-(4-fluorophenyl)piperidine | Antagonism (IC₅₀: 12 nM) |
Serotonin 5-HT₂A | 4-Carboxamide-4-(4-fluorophenyl)piperidine | Inverse agonism (IC₅₀: 8 nM) |
σ₁ Receptor | Spiro[cyclohexane-piperidine]-4ʹ-fluorophenyl | Antagonism (Kᵢ: 17 nM) |
NMDA Receptor | 4-(Phosphonoalkyl)-4-(4-fluorophenyl)piperidine | Channel blockade (IC₅₀: 0.2 μM) |
Late-stage fluorination of the piperidine scaffold demands precise control to preserve the integrity of the Boc and cyano functionalities. The 4-fluorophenyl group in this compound is typically introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. SNAr reactions employ cesium fluoride or KF/Al₂O₃ in aprotic solvents (e.g., DMF, 80–100°C) to displace aryl halides or nitro groups, achieving >90% regioselectivity at the para-position [1] [4]. Alternatively, Suzuki-Miyaura cross-coupling between 4-fluorophenylboronic acid and tert-butyl 4-cyano-4-bromopiperidine-1-carboxylate using Pd(PPh₃)₄/K₂CO₃ yields the biaryl system with minimal Boc deprotection. The fluorine atom’s inductive effect (-I) activates the phenyl ring toward ortho-lithiation at –78°C, facilitating further electrophilic substitutions (e.g., formylation, sulfonation) without competing with the electron-deficient cyano group [4]. Computational studies confirm that fluorine’s σ-para contribution lowers the LUMO energy of the phenyl ring by 1.8 eV, accelerating SNAr kinetics by 20-fold relative to chloro analogs [1].
The Boc protecting group is indispensable for synthesizing and functionalizing tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate, providing steric shielding and acid-labile deprotection kinetics. Boc installation occurs under Schotten-Baumann conditions, reacting 4-cyano-4-(4-fluorophenyl)piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of aqueous NaOH/THF (0–5°C, 2 h) [1] [7]. This group stabilizes the tertiary amine against oxidation and N-alkylation side reactions during cyano group transformations. Crucially, the Boc deprotection exhibits orthogonal compatibility with the fluorophenyl and cyano moieties: Treatment with anhydrous HCl in dioxane (4 M, 25°C, 1 h) or TFA/DCM (1:1 v/v, 0°C, 30 min) cleanly generates the hydrochloride or trifluoroacetate salt of the secondary amine without hydrolyzing the nitrile [6] [7]. Alternative groups like carbobenzyloxy (Cbz) or 9-fluorenylmethoxycarbonyl (Fmoc) are less suitable, as catalytic hydrogenation of Cbz risks reducing the cyano group, while Fmoc deprotection (piperidine/DMF) may degrade the fluorophenyl ring [7]. The Boc-protected intermediate remains stable under cryogenic storage (0–8°C) for >24 months, facilitating scalable synthesis [1] [2].
Table 3: Performance Comparison of Amine-Protecting Groups for Piperidine Carboxylate Synthesis
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1